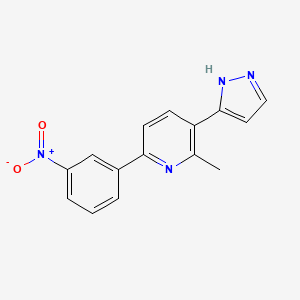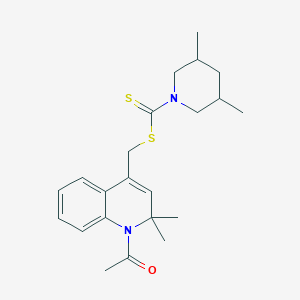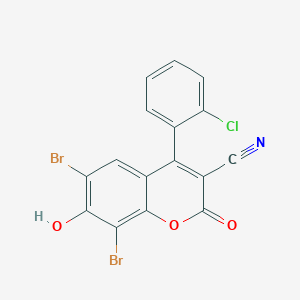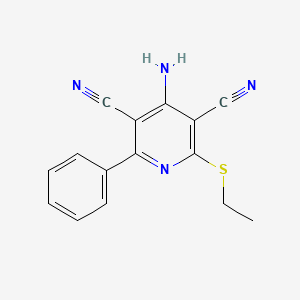![molecular formula C20H19N3O4 B11045724 5a-methoxy-1,3-dioxo-4-phenyloctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B11045724.png)
5a-methoxy-1,3-dioxo-4-phenyloctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3A-CYANO-5A-METHOXY-1,3-DIOXO-4-PHENYLOCTAHYDROCHROMENO[3,4-C]PYRROL-9(1H,4H)-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-CYANO-5A-METHOXY-1,3-DIOXO-4-PHENYLOCTAHYDROCHROMENO[3,4-C]PYRROL-9(1H,4H)-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno-pyrrol structure, followed by the introduction of cyano and methoxy groups. Common reagents used in these reactions include cyanide sources (e.g., sodium cyanide), methoxy reagents (e.g., methanol), and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) might be used for purification.
Chemical Reactions Analysis
Types of Reactions
3A-CYANO-5A-METHOXY-1,3-DIOXO-4-PHENYLOCTAHYDROCHROMENO[3,4-C]PYRROL-9(1H,4H)-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 3A-CYANO-5A-METHOXY-1,3-DIOXO-4-PHENYLOCTAHYDROCHROMENO[3,4-C]PYRROL-9(1H,4H)-YL CYANIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3A-CYANO-5A-METHOXY-1,3-DIOXO-4-PHENYLOCTAHYDROCHROMENO[3,4-C]PYRROL-9(1H,4H)-YL AMINE
- 3A-CYANO-5A-METHOXY-1,3-DIOXO-4-PHENYLOCTAHYDROCHROMENO[3,4-C]PYRROL-9(1H,4H)-YL HYDROXY
Uniqueness
Compared to similar compounds, 3A-CYANO-5A-METHOXY-1,3-DIOXO-4-PHENYLOCTAHYDROCHROMENO[3,4-C]PYRROL-9(1H,4H)-YL CYANIDE stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both cyano and methoxy groups, along with the chromeno-pyrrol core, makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5a-methoxy-1,3-dioxo-4-phenyl-4,6,7,8,9,9a-hexahydrochromeno[3,4-c]pyrrole-3a,9b-dicarbonitrile |
InChI |
InChI=1S/C20H19N3O4/c1-26-20-10-6-5-9-14(20)18(11-21)16(24)23-17(25)19(18,12-22)15(27-20)13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-10H2,1H3,(H,23,24,25) |
InChI Key |
RXKWPBOLXNAFEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCCCC1C3(C(=O)NC(=O)C3(C(O2)C4=CC=CC=C4)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzyl-2-[(2,6-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11045644.png)


![2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11045655.png)
![Ethyl 4-hydroxy-5-{1-(3-hydroxy-4-methoxyphenyl)-3-[(4-methoxybenzyl)amino]-3-oxopropyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045662.png)
![3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine](/img/structure/B11045668.png)
![7-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11045670.png)

![(2Z)-1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene]ethanone](/img/structure/B11045687.png)
![7-{2-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11045694.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11045711.png)
![N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide](/img/structure/B11045722.png)

![N-{[1-(2-Fluorobenzyl)-4-piperidyl]methyl}-2-butynamide](/img/structure/B11045738.png)
